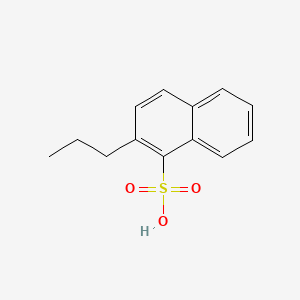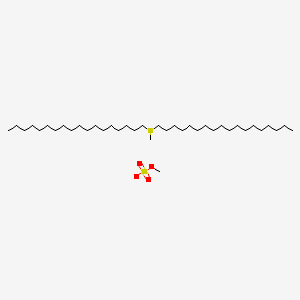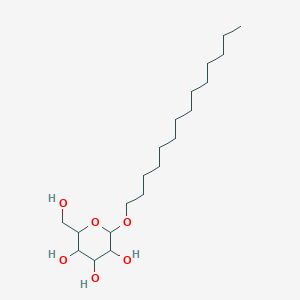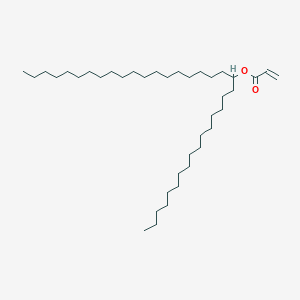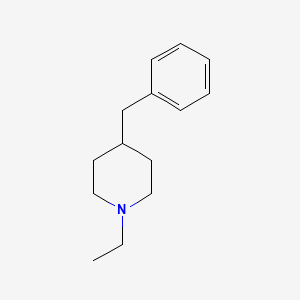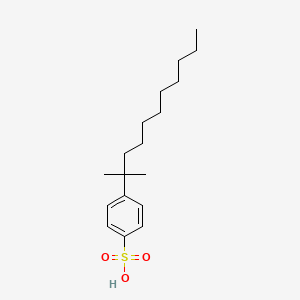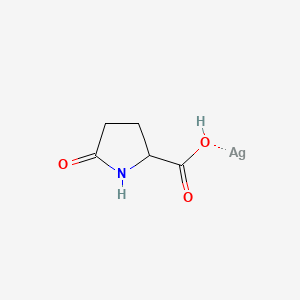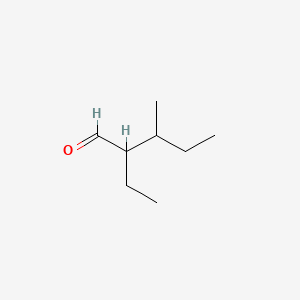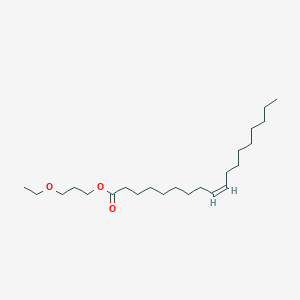
4,4'-Methylenebis(2-allylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-allylphenol): is an organic compound with the molecular formula C19H20O2 . It is characterized by the presence of two allylphenol groups connected by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2-allylphenol) typically involves the condensation of allylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two allylphenol units .
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2-allylphenol) may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenebis(2-allylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The allyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding alcohols and reduced phenolic derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Chemistry: 4,4’-Methylenebis(2-allylphenol) is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s phenolic structure suggests potential antioxidant properties, which could be explored for therapeutic applications in preventing oxidative stress-related diseases .
Industry: 4,4’-Methylenebis(2-allylphenol) is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-allylphenol) involves its interaction with cellular membranes and proteins. The compound’s phenolic groups can disrupt bacterial cell walls, leading to cell lysis and death. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Bisphenol A (BPA): A widely used industrial chemical with similar phenolic structure but different applications and toxicity profile.
Bisphenol F (BPF): Another bisphenol compound with applications in polymer production.
4,4’-Sulfonylbis(2-allylphenol) (TGSH): A compound with similar structure but different functional groups, used as a BPA replacement.
Uniqueness: Its ability to undergo various chemical reactions and its potential antimicrobial and antioxidant properties make it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
62386-37-2 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[(4-hydroxy-3-prop-2-enylphenyl)methyl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C19H20O2/c1-3-5-16-12-14(7-9-18(16)20)11-15-8-10-19(21)17(13-15)6-4-2/h3-4,7-10,12-13,20-21H,1-2,5-6,11H2 |
InChI Key |
USBRHIZNALIOEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



